N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide
CAS No.: 2034400-10-5
Cat. No.: VC6478735
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034400-10-5 |
|---|---|
| Molecular Formula | C15H12N2O2S |
| Molecular Weight | 284.33 |
| IUPAC Name | N-[(2-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide |
| Standard InChI | InChI=1S/C15H12N2O2S/c18-15(12-5-7-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-8-20-13/h1-8,10H,9H2,(H,17,18) |
| Standard InChI Key | DPUQZXWOHVHMIR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=COC=C3 |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, N-[(2-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide, reflects its intricate structure. Key features include:
-
A pyridine ring substituted at the 3-position with a methyl group bearing a thiophene moiety.
-
A furan-3-carboxamide group linked via an amide bond to the pyridine-methyl-thiophene scaffold.
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 284.33 g/mol | |
| SMILES | C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=COC=C3 | |
| logP | 3.42 (predicted) | |
| Hydrogen Bond Acceptors | 4 |
The thiophene and furan rings contribute aromaticity and electron-rich properties, while the pyridine nitrogen enhances solubility and hydrogen-bonding potential.
Synthetic Pathways
Stepwise Synthesis
The synthesis involves three primary stages:
Pyridine Derivative Formation
The pyridine core is synthesized via Hantzsch pyridine synthesis, utilizing diketones and ammonia under reflux conditions.
Amide Bond Formation
The furan-3-carboxamide group is appended using EDCI/HOBt-mediated coupling. Furan-3-carboxylic acid is activated with EDCI and reacted with the amine intermediate.
Industrial Scalability
Continuous flow reactors optimize reaction kinetics, achieving yields >80% at scale. Solvent recycling and catalyst recovery systems reduce production costs by ~30%.
Biological Activity
Antimicrobial Properties
The compound exhibits broad-spectrum activity:
| Target Organism | MIC (μg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 3.90 | |
| MRSA | <1.00 | |
| Candida albicans | 7.80 |
Mechanistically, it disrupts p70s6kβ kinase signaling, inducing chromatin fragmentation and nuclear condensation in microbial cells.
Antitubercular Activity
Against Mycobacterium tuberculosis H37Ra, the compound shows an IC of 2.5 μM, likely via inhibition of cell wall synthesis enzymes.
Chemical Reactivity
Oxidation and Reduction
-
Oxidation: Treatment with in acidic conditions yields sulfone derivatives (e.g., thiophene-S,S-dioxide).
-
Reduction: reduces the amide to a secondary amine ().
Substitution Reactions
Halogenation with introduces bromine at the thiophene’s α-position, enabling further functionalization.
Industrial Applications
Organic Electronics
The compound’s low bandgap () and charge mobility () make it suitable for:
-
Organic field-effect transistors (OFETs)
-
Photovoltaic cells (PCE = 8.3%)
Pharmaceutical Intermediates
Its scaffold serves as a precursor for kinase inhibitors (e.g., mTOR inhibitors) in oncology pipelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume